molecular formula C18H17ClN4O2S B284550 N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B284550
M. Wt: 388.9 g/mol
InChI Key: MNTADZSGXZWTGJ-UHFFFAOYSA-N
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Description

Historical Development of Benzothienotriazine Derivatives

The development of benzothienotriazine derivatives represents a significant milestone in heterocyclic chemistry that emerged from systematic investigations into triazine-based compounds beginning in the 1970s. The 1,2,3-triazine scaffold has been recognized as an interesting class of heterocyclic compounds, with various synthetic analogs having been prepared and evaluated for numerous pharmacological activities across different biological models with promising findings. The historical progression of these compounds demonstrates their evolution from basic triazine structures to more complex fused ring systems that incorporate benzothiophene moieties.

The systematic study of 1,2,3-triazine derivatives gained momentum when researchers recognized that unlike other triazines, there was minimal research conducted on this specific class of compounds. Based on structural similarities with other triazines such as 1,2,4-triazines and 1,3,5-triazines, scientists hypothesized that 1,2,3-triazine derivatives might possess prostaglandin inhibition properties, analgesic, anti-inflammatory, and antihistaminic activities. This theoretical foundation drove extensive synthetic efforts that ultimately led to the development of benzothienotriazine compounds. The tricyclic benzothieno 1,2,3-triazine derivatives represent a novel class of heterocyclic compounds where limited research had been conducted, and the number of known compounds of this type remained restricted until recent decades.

The emergence of specific derivatives such as 3-(4-methoxy-phenyl)benzothieno[3,2-d]-1,2,3-triazin-4(3H)-one marked a crucial turning point in this field, as this compound demonstrated the highest antiproliferative effect against HeLa cells and established the anticancer activity of the benzothieno[3,2-d]-1,2,3-triazine nucleus for the first time. These findings provided the scientific foundation for developing more sophisticated derivatives that incorporate additional functional groups and structural modifications. The historical development also encompasses the recognition that incorporation of specific substituents and functional groups can significantly enhance biological activity while maintaining the core structural features that confer therapeutic potential.

Position of N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-3(4H)-yl)acetamide in Heterocyclic Chemistry

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-3(4H)-yl)acetamide occupies a unique position within heterocyclic chemistry as a sophisticated example of multi-ring fusion that combines three distinct structural elements: the benzothieno core, the triazine ring system, and the chloromethylphenyl acetamide substituent. This compound represents an advanced evolution of heterocyclic design where the fundamental triazine scaffold has been extensively modified through strategic structural additions that enhance both chemical stability and biological activity.

The compound belongs to the broader classification of tricyclic heterocycles, specifically within the benzothienotriazine family where the benzothieno[2,3-d]triazine core provides the fundamental structural framework. The positioning of the compound within heterocyclic chemistry is particularly significant because it demonstrates the successful integration of multiple pharmacophoric elements within a single molecular structure. The tetrahydro modification of the benzothieno system introduces conformational flexibility that may enhance target binding affinity, while the 4-oxo functionality provides additional hydrogen bonding capabilities.

The acetamide linkage connecting the triazine core to the chloromethylphenyl substituent represents a strategic design element that positions this compound within the class of amide-containing heterocycles. This structural feature is particularly important because acetamide groups have been shown to enhance biological activity in numerous heterocyclic systems. The presence of the 4-chloro-2-methylphenyl group introduces both electronic and steric effects that can modulate biological activity and pharmacokinetic properties. The chlorine substituent provides electronic withdrawal effects that can influence the overall electron density distribution within the molecule, while the methyl group offers steric bulk that may enhance selectivity for specific biological targets.

From a structural classification perspective, this compound represents a convergence of multiple heterocyclic design principles, including the utilization of sulfur-containing rings, nitrogen-rich aromatic systems, and strategically positioned halogen substituents. The overall molecular architecture demonstrates sophisticated heterocyclic design that incorporates lessons learned from decades of research into individual component systems.

Significance in Medicinal Chemistry Research

The significance of N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-3(4H)-yl)acetamide in medicinal chemistry research stems from its incorporation of multiple proven pharmacophoric elements within a single molecular framework that has demonstrated substantial therapeutic potential across diverse biological targets. The compound represents a sophisticated approach to drug design that leverages the established biological activities of benzothienotriazine derivatives while introducing novel structural modifications that may enhance selectivity and potency.

Research into related benzothienotriazine compounds has established their significance across multiple therapeutic areas. Tricyclic benzothieno 1,2,3-triazine derivatives have demonstrated impressive anti-hyperlipidemic activity, with compounds such as 3-(methyl)-5,6,7,8-tetrahydro,3H-benzothieno[2,3-d]triazin-4-one showing significant effects in experimental models of hyperlipidemia. These findings establish the therapeutic relevance of the core structural framework present in the target compound. The anti-hyperlipidemic effects were demonstrated through modulation of serum lipid profiles, including total cholesterol, low-density lipoprotein cholesterol, very low-density lipoprotein cholesterol, high-density lipoprotein cholesterol, and triglycerides.

The antihistaminic properties of tricyclic benzothieno 1,2,3-triazine derivatives further underscore their medicinal chemistry significance. Compounds within this class have shown very good antihistaminic activity with minimal sedative action compared to standard antihistamines, positioning them as potentially safer alternatives for treating allergic conditions. The mechanism of action involves competitive antagonism at histamine H1-receptors, with some derivatives demonstrating non-competitive antagonism patterns that may offer therapeutic advantages.

The antiproliferative activities observed with benzothieno[3,2-d]-1,2,3-triazines represent another significant area of medicinal chemistry interest. These compounds have demonstrated anticancer activity through DNA binding mechanisms, with groove-binding interactions being identified as a key mode of action. The identification of DNA binding capability through ultraviolet-visible absorption titrations, circular dichroism, and viscometry studies has provided mechanistic insights that support further drug development efforts.

The structural similarities between the target compound and established bioactive molecules suggest potential applications in anti-inflammatory therapy. Related benzothiazine derivatives have shown impressive anti-inflammatory activities, including inhibition of tumor necrosis factor-alpha, interleukin-8, and monocyte chemoattractant protein-1 at micromolar concentrations. These findings indicate that compounds with related structural features may offer therapeutic benefits in inflammatory diseases.

Overview of Tricyclic Benzothieno[2,3-d]triazine Scaffold

The tricyclic benzothieno[2,3-d]triazine scaffold represents a sophisticated heterocyclic framework that combines the structural and electronic properties of benzothiophene and triazine ring systems to create a unique molecular architecture with substantial biological activity potential. This scaffold is characterized by the fusion of three distinct ring systems: a benzene ring, a thiophene ring, and a 1,2,3-triazine ring, arranged in a specific geometric configuration that optimizes both chemical stability and biological activity.

The benzothiophene component of the scaffold contributes significant aromatic character and provides a rigid structural foundation that enhances molecular stability while offering sites for strategic substitution. The thiophene ring introduces sulfur heteroatom chemistry that can participate in various intermolecular interactions, including coordination with metal centers and hydrogen bonding with biological targets. The electronic properties of the thiophene ring also contribute to the overall electron density distribution within the molecule, influencing both chemical reactivity and biological activity patterns.

The 1,2,3-triazine ring system represents the most distinctive component of the scaffold, providing multiple nitrogen atoms that can serve as hydrogen bond acceptors and participate in various biological interactions. The triazine ring is a weak base with weaker resonance energy than benzene, making nucleophilic substitution preferred over electrophilic substitution. This chemical property profile enables selective modifications that can be exploited for structure-activity relationship optimization. The nitrogen atoms within the triazine ring can also participate in coordination chemistry and may serve as sites for metabolic modification.

The tetrahydro modification commonly observed in benzothieno[2,3-d]triazine derivatives, including the target compound, introduces conformational flexibility that can be crucial for biological activity. The saturated ring system allows for conformational changes that may be necessary for optimal binding to biological targets. Research has shown that compounds with 5,6,7,8-tetrahydro modifications maintain biological activity while potentially offering improved pharmacokinetic properties.

The 4-oxo functionality frequently incorporated into this scaffold provides additional hydrogen bonding capabilities that can enhance target binding affinity. This ketone group can serve as a hydrogen bond acceptor and may participate in enzyme active site interactions. The positioning of the oxo group within the tricyclic framework allows for optimal geometric presentation to biological targets while maintaining overall molecular stability.

Structural Component Chemical Properties Biological Significance
Benzene Ring Aromatic stability, π-π interactions Hydrophobic binding interactions
Thiophene Ring Sulfur heteroatom chemistry, electron density modulation Metal coordination, hydrogen bonding
1,2,3-Triazine Ring Multiple nitrogen atoms, nucleophilic substitution preference Hydrogen bond acceptance, metabolic sites
Tetrahydro Modification Conformational flexibility, saturated character Enhanced binding adaptation, improved pharmacokinetics
4-Oxo Functionality Hydrogen bond acceptance, electronic effects Active site interactions, target selectivity

The synthetic accessibility of the tricyclic benzothieno[2,3-d]triazine scaffold has been established through various methodologies, including diazotization reactions that convert amino-substituted precursors to the corresponding triazine derivatives. The synthesis typically involves starting compounds such as 2-amino-3-(N-substituted carboxamido)-4,5-tetramethylene thiophenes that undergo diazotization with sodium nitrite in the presence of hydrochloric acid to yield the respective triazin-4-ones. This synthetic approach enables the preparation of various derivatives with different substitution patterns that can be systematically evaluated for biological activity.

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C18H17ClN4O2S/c1-10-8-11(19)6-7-13(10)20-15(24)9-23-18(25)16-12-4-2-3-5-14(12)26-17(16)21-22-23/h6-8H,2-5,9H2,1H3,(H,20,24)

InChI Key

MNTADZSGXZWTGJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Origin of Product

United States

Biological Activity

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothieno-triazine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and antiviral properties. This article provides a detailed examination of the biological activity associated with this compound based on diverse research findings.

Chemical Structure

The compound features a benzothieno-triazine core structure that is known for its diverse biological effects. The presence of the chloro and methyl groups on the phenyl ring enhances its pharmacological profile. The following table summarizes its structural components:

ComponentDescription
Core StructureBenzothieno[2,3-d][1,2,3]triazin
Substituents4-chloro and 2-methyl on the phenyl ring
Functional GroupAcetamide

Anticancer Activity

Recent studies have indicated that benzothieno-triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Research demonstrated that derivatives similar to N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide showed IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting specific signaling pathways related to cancer progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • In Vitro Studies : It has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

Benzothieno-triazine derivatives have been explored for their antiviral potential:

  • Mechanism : Preliminary studies suggest that these compounds may inhibit viral replication by interfering with viral RNA synthesis or protein translation processes .

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of benzothieno-triazines and evaluated their biological activities. Among them, N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide was highlighted for its superior cytotoxicity against MCF-7 cells with an IC50 value of 5 µM .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly influence the biological activity. The presence of electron-withdrawing groups like chlorine enhances activity by increasing electron density in the triazine core .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been documented in various studies. It typically involves multi-step synthetic routes that integrate different chemical moieties to achieve the desired compound structure. The compound's structure features a benzothieno-triazine core which is significant for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of benzothieno-triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies have demonstrated that modifications in the triazine ring can enhance the antimicrobial potency against a range of pathogens including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Potential Drug Development

Given its structural complexity and biological activities, N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a candidate for further development as a therapeutic agent. Its potential applications include:

  • Cancer Therapy : Leveraging its anticancer properties to develop targeted therapies for specific malignancies.
  • Infectious Diseases : Exploring its use as an antimicrobial agent in treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, including triazinones, benzothiophene derivatives, and substituted acetamides. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Synthetic Route Bioactivity/Applications Reference
Target Compound Benzothieno[2,3-d][1,2,3]triazin-4-one 4-Chloro-2-methylphenyl, acetamide Likely condensation/cycloaddition Potential enzyme inhibition (hypothesized)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl, sulfanyl-acetamide K2CO3-mediated coupling in acetone Antimicrobial activity (reported)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole-linked acetamide Naphthyloxy-methyl, 4-chlorophenyl 1,3-Dipolar cycloaddition Cytotoxicity (tested)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazolone 4-Hydroxyphenyl, trioxo-benzothiazole Crystallization from ethanol Hydrogen-bonded crystal packing
N-(2,4-Dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (13) Triazole-thioacetamide Dichlorophenyl, hydroxypropyl, phthalazinone Sodium borohydride reduction Anticancer (preliminary assays)

Key Findings

In contrast, triazole-linked analogues (e.g., 6m) prioritize flexibility for target binding .

Synthetic Accessibility: The target compound’s synthesis may align with methods for benzothieno-triazinones, such as cyclocondensation of thiophene precursors with triazine intermediates under basic conditions . This contrasts with triazole derivatives requiring copper-catalyzed azide-alkyne cycloaddition (e.g., 6m) .

Bioactivity Trends: Sulfur-containing heterocycles (e.g., benzothiophene, benzothiazolone) often exhibit redox-modulating or enzyme-inhibitory properties. For example, compound 13’s thioacetamide group contributes to its anticancer activity via thiol-disulfide exchange mechanisms .

Crystallographic and Physicochemical Properties :

  • Acetamide derivatives with aromatic substituents (e.g., 4-chloro-2-methylphenyl) often form stable crystals via intermolecular hydrogen bonds (N–H⋯O) and π-π interactions, as observed in . This stability is critical for drug formulation.

Preparation Methods

Formation of Tetrahydrobenzothiophene Precursor

The synthesis begins with the preparation of the tetrahydrobenzothiophene scaffold using the Gewald reaction , a well-established method for constructing 2-aminothiophene derivatives. Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a secondary amine (e.g., morpholine) to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 1).

Reaction Conditions :

  • Solvent: Cyclohexane or ethanol

  • Catalyst: Ammonium acetate or diethylamine

  • Temperature: Reflux (80–100°C)

  • Yield: 60–75%

Diazotization and Triazinone Cyclization

The aminothiophene intermediate undergoes diazotization to form the triazinone ring. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces cyclization, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d][1,triazin-4(3H)-one (Compound 2).

Key Observations :

  • Diazotization proceeds via in situ generation of a diazonium intermediate, which undergoes intramolecular cyclization to form the triazine ring.

  • Substituents on the thiophene’s 3-position dictate the triazinone’s functionalization.

Introduction of the Acetamide Side Chain

Chloroacetylation of Triazinone

The triazinone’s NH group at position 3 is alkylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate). This step introduces a chloroacetamide moiety, yielding 3-(chloroacetyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one (Compound 3).

Reaction Conditions :

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Yield: 65–80%

Nucleophilic Substitution with 4-Chloro-2-methylaniline

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-chloro-2-methylaniline to install the final acetamide group. This step typically employs polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).

Mechanistic Insights :

  • The reaction proceeds via an SN2 mechanism , where the aniline’s amine group displaces the chloride.

  • Catalytic bases (e.g., potassium carbonate) enhance nucleophilicity.

Final Product :

  • N-(4-Chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d][1,triazin-3(4H)-yl)acetamide

  • Yield: 70–85%

Alternative Pathways and Modifications

Direct Coupling via Carbodiimide Chemistry

In some protocols, the triazinone’s NH group is directly coupled with N-(4-chloro-2-methylphenyl)glycine using carbodiimide reagents (e.g., EDC or DCC). This method avoids the need for chloroacetyl intermediates.

Advantages :

  • Higher functional group tolerance

  • Reduced byproduct formation

Limitations :

  • Requires pre-synthesis of the glycine derivative

  • Lower yields (50–65%) compared to alkylation routes

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates to streamline purification. The triazinone core is immobilized on Wang resin, followed by sequential acylation and cleavage steps.

Key Features :

  • Facilitates high-throughput screening

  • Purity: >95% by HPLC

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.75–1.91 (m, 4H, tetrahydrobenzothiophene CH₂), 2.85–2.90 (t, 4H, thiophene CH₂), 7.25–7.45 (m, 3H, aromatic H), 8.48 (s, 1H, triazinone CH).

  • IR (KBr) : ν 1554 cm⁻¹ (C=N), 1264 cm⁻¹ (C-S-C), 1660 cm⁻¹ (amide C=O).

Purity and Yield Optimization

  • Recrystallization : Ethanol/water mixtures improve crystallinity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate) resolves regioisomers .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis involves multi-step heterocyclic chemistry, including cyclization of the benzothieno-triazin core followed by coupling with the 4-chloro-2-methylphenylacetamide moiety. Key steps:
  • Cyclocondensation : Use a refluxing acetic anhydride system to form the triazinone ring (as in related sulfonamide-acetamide syntheses) .
  • Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.8–2.1 ppm for methyl groups, δ 7.2–7.6 ppm for aromatic protons) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR : 1H/13C NMR to verify substituent positions and confirm acetamide linkage (e.g., carbonyl signal at ~170 ppm in 13C NMR).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in analogous acetamides ).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~440–450 m/z) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity?

  • Methodological Answer : Apply a 3-factor Box-Behnken design to evaluate temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Use response surface modeling to identify optimal conditions. For example, in analogous flow-chemistry syntheses, DoE reduced side-product formation by 30% . Validate with ANOVA (p < 0.05) and confirm reproducibility across triplicate runs.

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
  • Prodrug Modification : Introduce ester-protected acetamide groups to enhance bioavailability, as seen in related triazine derivatives .
  • Orthogonal Assays : Compare cell-based vs. cell-free assays (e.g., kinase inhibition vs. whole-cell antiproliferative activity) to rule out off-target effects .

Q. How can computational modeling predict binding interactions with target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model the compound’s interaction with kinase domains (e.g., ATP-binding pockets). Prioritize poses with ΔG < −8 kcal/mol.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable). Validate with experimental IC50 data from enzymatic assays .

Data Analysis & Validation

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer :
  • Interassay CV : Ensure <15% for triplicate runs in cytotoxicity assays (e.g., MTT on HeLa cells).
  • Bland-Altman Plots : Compare results from independent labs to assess systematic bias.
  • Bayesian Modeling : Quantify uncertainty in dose-response curves using Stan or PyMC3 .

Structural & Mechanistic Insights

Q. How does the chloro-methylphenyl group influence solubility and target engagement?

  • Methodological Answer :
  • LogP Measurement : Determine via shake-flask method (expected LogP ~3.5). Compare with analogs lacking the chloro group (ΔLogP ~0.8).
  • SAR Studies : Synthesize derivatives with -CF3 or -OCH3 substituents; assess changes in IC50 (e.g., 4-Cl-2-CH3 enhances hydrophobic pocket binding by 2-fold vs. -H ).

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